molecular formula C26H32N2O6 B357936 TM-1

TM-1

Cat. No.: B357936
M. Wt: 468.5 g/mol
InChI Key: FJPOSFVCWXTUDP-UHFFFAOYSA-N
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Description

TM-1 is a potent inhibitor of pyruvate dehydrogenase kinase, specifically targeting pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2. This compound is known for its ability to block the phosphorylation of the pyruvate dehydrogenase complex, thereby inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TM-1 involves several steps. One of the methods includes the reaction of intermediate compounds with reagents such as hydroxybenzotriazole, hexafluorophosphate benzotriazole tetramethyl uronium, and diisopropylethylamine in dichloromethane. The reaction is typically carried out at room temperature for a few hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: TM-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

TM-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding cellular metabolism and the role of pyruvate dehydrogenase kinase in various biological processes.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.

    Industry: Potential applications in the development of new therapeutic agents and biochemical research tools.

Mechanism of Action

TM-1 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which in turn prevents the phosphorylation of the pyruvate dehydrogenase complex. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA, thereby affecting cellular energy metabolism. The molecular targets involved include pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2 .

Comparison with Similar Compounds

    Dichloroacetate: Another inhibitor of pyruvate dehydrogenase kinase, but with a different mechanism of action.

    Radicicol: Inhibits heat shock protein 90, indirectly affecting pyruvate dehydrogenase kinase activity.

Uniqueness of TM-1: this compound is unique in its potent and selective inhibition of pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2, making it a valuable tool for studying metabolic pathways and potential therapeutic applications in cancer treatment .

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C26H32N2O6/c1-18-21-6-5-20(33-15-13-28-10-8-27(9-11-28)12-14-29)17-23(21)34-26(30)25(18)19-4-7-22(31-2)24(16-19)32-3/h4-7,16-17,29H,8-15H2,1-3H3

InChI Key

FJPOSFVCWXTUDP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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